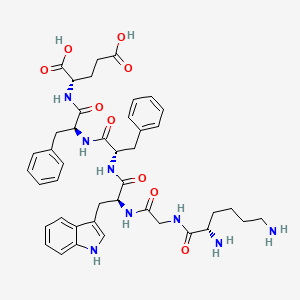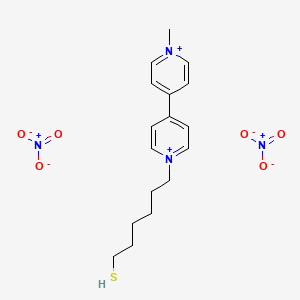![molecular formula C9H18O3 B14207866 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol CAS No. 830345-56-7](/img/structure/B14207866.png)
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol is an organic peroxide compound. Organic peroxides are a class of compounds that contain the peroxide functional group (ROOR’). These compounds are known for their reactivity and are often used as initiators in polymerization reactions, as well as in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol typically involves the reaction of 2-methyl-2-propen-1-ol with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes further reaction to form the desired peroxide compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity of the product. The process often involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
化学反应分析
Types of Reactions
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Reduction of the peroxide group can yield alcohols or ethers.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol has several scientific research applications:
Chemistry: Used as an initiator in polymerization reactions to produce various polymers and copolymers.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Employed in the production of plastics, resins, and other materials where controlled polymerization is required.
作用机制
The mechanism by which 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol exerts its effects involves the generation of free radicals. The peroxide bond (ROOR’) is relatively weak and can easily break to form two free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and conditions under which the compound is used.
相似化合物的比较
Similar Compounds
trans-Rose oxide: A stereoisomer with similar structural features but different reactivity and applications.
2-Methyl-2-propen-1-ol: A related compound that serves as a precursor in the synthesis of 2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol.
1,1-Dicyclopropyl-prop-2-en-1-ol: Another compound with similar structural elements but distinct chemical properties.
Uniqueness
This compound is unique due to its specific peroxide structure, which imparts distinct reactivity and applications. Its ability to generate free radicals makes it particularly valuable in polymerization and other chemical processes where controlled initiation of reactions is required.
属性
CAS 编号 |
830345-56-7 |
|---|---|
分子式 |
C9H18O3 |
分子量 |
174.24 g/mol |
IUPAC 名称 |
3-hydroperoxy-3-methyl-1-(2-methylprop-2-enoxy)butane |
InChI |
InChI=1S/C9H18O3/c1-8(2)7-11-6-5-9(3,4)12-10/h10H,1,5-7H2,2-4H3 |
InChI 键 |
XHEAZOOTWAJNCV-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)COCCC(C)(C)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
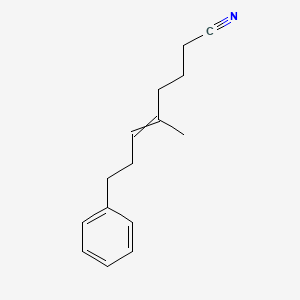
![2-({2-[(4-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14207795.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
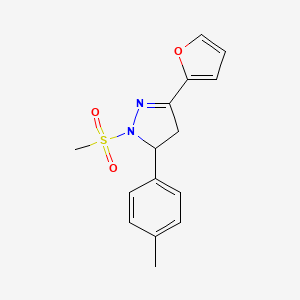
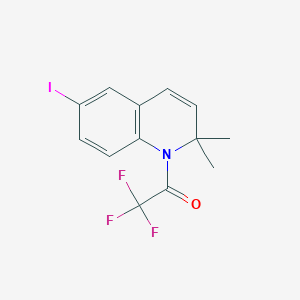
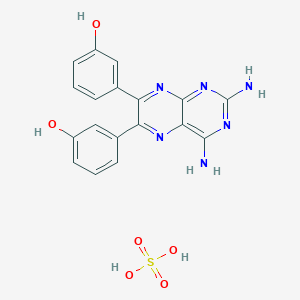
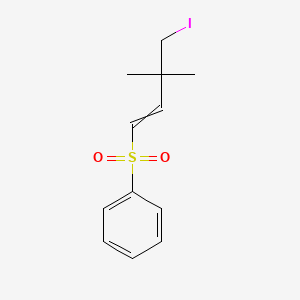
![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)
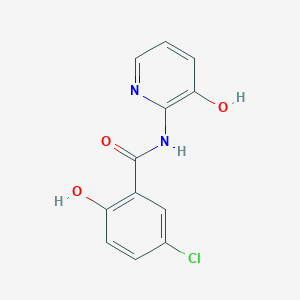

![Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-](/img/structure/B14207857.png)
